6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound classified as a member of the isoquinoline alkaloids. Its molecular formula is , indicating it contains ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features a methoxy group at the 6th position of the tetrahydroisoquinoline structure, which significantly influences its chemical and biological properties.
This compound is derived from tetrahydroisoquinoline, a bicyclic structure that is prevalent in various natural products. Isoquinoline alkaloids are known for their diverse pharmacological activities, making them a significant focus in medicinal chemistry. The specific classification of 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline underscores its potential applications in drug development and organic synthesis.
The synthesis of 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
The molecular structure of 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline includes:
InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3
YYTAYINRPUJPNH-UHFFFAOYSA-N
The presence of the methoxy group at the 6th position enhances its reactivity and interaction with biological targets compared to other derivatives lacking this substitution.
6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions typical of isoquinoline derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with potential therapeutic effects .
The mechanism of action for 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline largely depends on its biological targets. As an isoquinoline derivative:
This interaction could lead to inhibition or modulation of enzyme activity or receptor signaling pathways. Such mechanisms are crucial for its potential applications in pharmacology and medicinal chemistry .
The physical and chemical properties of 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline include:
6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline has several potential applications:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8